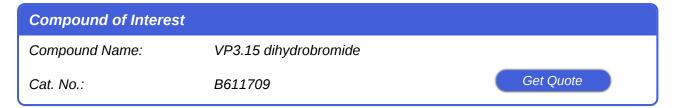


VP3.15 dihydrobromide dual inhibition of PDE7 and GSK-3

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An In-depth Technical Guide to **VP3.15 Dihydrobromide**: A Dual Inhibitor of Phosphodiesterase 7 (PDE7) and Glycogen Synthase Kinase-3 (GSK-3)

Introduction

VP3.15 dihydrobromide is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3 (GSK-3).[1][2] This compound has emerged as a significant therapeutic candidate for neurodegenerative and inflammatory diseases, particularly Multiple Sclerosis (MS) and certain cancers like glioblastoma.[3][4][5][6] Its unique mechanism of targeting two distinct but interconnected signaling pathways offers a multifaceted approach to treatment, combining anti-inflammatory, neuroprotective, and pro-remyelinating activities.[1][3] This technical guide provides a comprehensive overview of VP3.15, focusing on its pharmacological data, mechanism of action, experimental protocols, and preclinical evidence.

Pharmacological Profile

VP3.15 is a heterocyclic molecule belonging to the 5-imino-1,2,4-thiadiazole family.[7] The dihydrobromide salt form exhibits enhanced water solubility and stability while maintaining comparable biological activity to its free base form.[1] The inhibitory potency of VP3.15 against its targets has been quantified through in vitro assays.

Table 1: Quantitative Inhibitory Activity of VP3.15



Target Enzyme IC50 Value (μM)
Phosphodiesterase 7 (PDE7) 1.59[1][2]

| Glycogen Synthase Kinase-3 (GSK-3) | 0.88[1][2] |

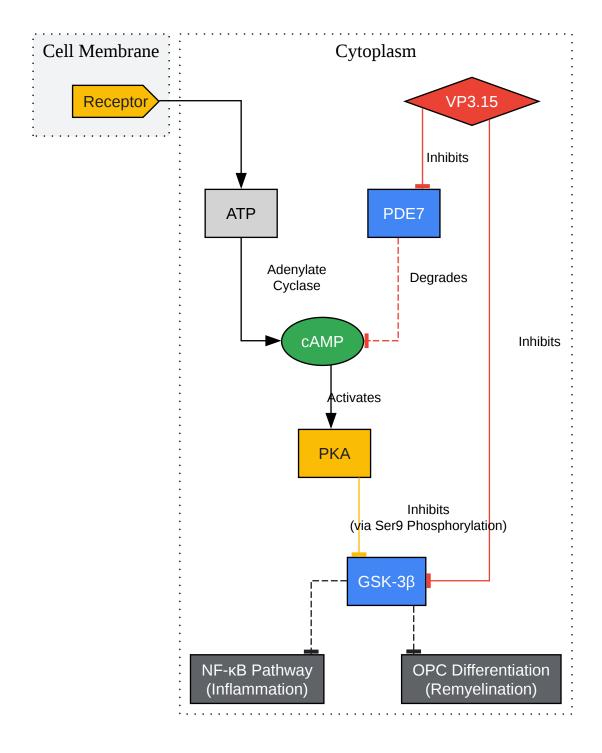
Mechanism of Action: Dual Signaling Pathway Modulation

The therapeutic efficacy of VP3.15 stems from its simultaneous inhibition of two key enzymes, PDE7 and GSK-3. These enzymes are pivotal in regulating cellular processes involved in inflammation, immune response, cell survival, and differentiation.

- PDE7 Inhibition: PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting PDE7, VP3.15 prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA).[4]
- GSK-3 Inhibition: VP3.15 directly inhibits the activity of GSK-3, a serine/threonine kinase involved in a myriad of cellular pathways. Additionally, the PKA activation resulting from PDE7 inhibition provides an indirect mechanism for GSK-3 inhibition. PKA phosphorylates GSK-3β at serine 9, which inactivates the enzyme.[4]

This synergistic dual inhibition modulates downstream pathways, including the antiinflammatory response through the NF-kB pathway and the promotion of oligodendrocyte precursor cell (OPC) differentiation, which is critical for remyelination.[3][4]





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Caption: VP3.15 dual inhibition signaling pathway.

Experimental Protocols In Vitro Enzyme Inhibition Assay (General Protocol)



The IC50 values for VP3.15 against PDE7 and GSK-3 are determined using enzyme inhibition assays. While specific proprietary details may vary, a general protocol involves the following steps.

Methodology:

- Enzyme Preparation: Recombinant human PDE7 or GSK-3β enzyme is purified.
- Reaction Mixture: The enzyme is incubated in a reaction buffer containing the appropriate substrate (e.g., cAMP for PDE7, a specific peptide substrate for GSK-3) and cofactors (e.g., ATP for GSK-3).
- Inhibitor Addition: A range of concentrations of VP3.15 is added to the reaction mixture. A control reaction without the inhibitor is run in parallel.
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- Reaction Termination & Detection: The reaction is stopped, and the product formation is quantified. For PDE7, this could involve measuring the amount of remaining cAMP. For GSK-3, this typically involves measuring the phosphorylation of the substrate using methods like radiometric assays (e.g., with [γ-32P]ATP) or luminescence-based assays that quantify remaining ATP.
- Data Analysis: The percentage of enzyme inhibition for each VP3.15 concentration is calculated relative to the control. The IC50 value is then determined by fitting the doseresponse data to a sigmoidal curve.



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Caption: General workflow for an in vitro enzyme inhibition assay.



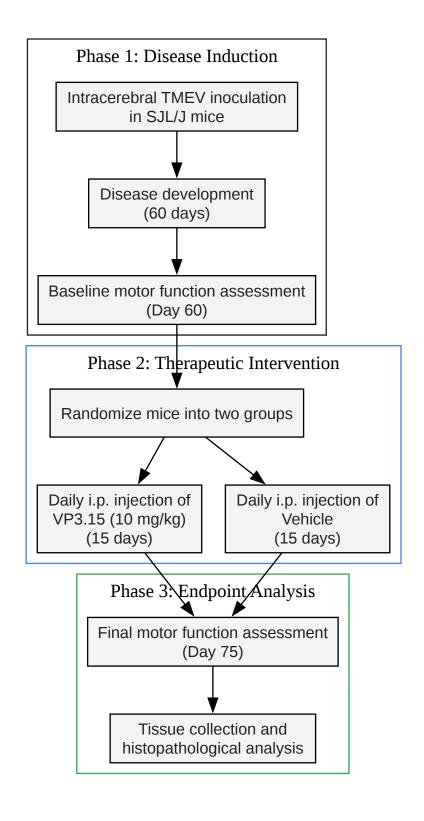
In Vivo Preclinical Model: TMEV-IDD for Multiple Sclerosis

The therapeutic potential of VP3.15 for MS has been investigated using the Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) model, which mimics primary-progressive MS (PPMS).[3][5]

Methodology:

- Animal Model: Four- to six-week-old susceptible female SJL/J mice are used.[3]
- Disease Induction: Mice are inoculated intracerebrally with 2 x 10⁶ plaque-forming units (pfu) of the Daniel's (DA) strain of TMEV. Control (Sham) mice are injected with the vehicle (DMEM).[3]
- Disease Progression Monitoring: The pathology is allowed to establish for 60 days. Motor function is assessed using an activity cage to measure horizontal and vertical activity over a 10-minute period.[3][8]
- Treatment Protocol: At 60 days post-infection, TMEV-infected mice are divided into two groups. One group receives daily intraperitoneal (i.p.) injections of VP3.15 (10 mg/kg), while the control group receives the corresponding vehicle. The treatment is administered for 15 consecutive days.[3][8]
- Endpoint Analysis:
 - Behavioral Assessment: Motor function is re-evaluated at day 75 post-infection.[8]
 - Histopathology: After the treatment period, mice are euthanized, and spinal cords are extracted. Tissues are processed for immunohistochemical analysis to assess microglial activation (Iba-1 staining), lymphocyte infiltration (CD4+ T-cells), demyelination, and axonal integrity.[3][9]





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Caption: Experimental workflow for the TMEV-IDD in vivo model.

Therapeutic Applications & Preclinical Evidence



Multiple Sclerosis (MS)

In the TMEV-IDD model of PPMS, chronic treatment with VP3.15 demonstrated significant therapeutic benefits. The compound ameliorated the disease course by improving motor deficits observed in infected mice.[3][5] Histological analysis revealed that VP3.15 treatment led to:

- Reduced microglial activation and lymphocyte infiltration in the spinal cord.[3]
- Enhanced preservation of myelin and axonal integrity.[3][5]
- Promotion of oligodendrocyte precursor cell proliferation and differentiation into mature oligodendrocytes.[3][5]

These findings support VP3.15 as a promising integrative therapy that combines antiinflammatory and neuroreparative (pro-remyelination) actions for treating MS.[1][3]

Glioblastoma (GB)

VP3.15 has also been evaluated as a potential treatment for glioblastoma, an aggressive brain cancer.[6] In vitro studies showed that VP3.15 significantly decreased the viability of various human and mouse glioblastoma cell lines.[4] In vivo studies using orthotopic xenografts revealed that the anti-tumor effect of VP3.15 was most pronounced in glioblastoma with wild-type PTEN, a key tumor suppressor gene.[4][6] The mechanism in this context involves modifying the tumor microenvironment by reducing tumor vascularity and the number of protumoral myeloid cells.[4] Specifically, VP3.15 was found to decrease the production of GAL9, a molecule that stimulates pro-angiogenic macrophages.[4][6]

Conclusion

VP3.15 dihydrobromide is a novel dual inhibitor of PDE7 and GSK-3 with a well-defined pharmacological profile and a synergistic mechanism of action. Its ability to concurrently modulate inflammatory and regenerative pathways has been demonstrated in robust preclinical models of multiple sclerosis and glioblastoma. The compound's oral bioavailability and CNS penetrance further enhance its potential as a disease-modifying therapy. Further development and clinical investigation are warranted to validate its therapeutic potential in human patients.



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